Plerixafor

Catalog No.
S539868
CAS No.
110078-46-1
M.F
C28H54N8
M. Wt
502.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Plerixafor

CAS Number

110078-46-1

Product Name

Plerixafor

IUPAC Name

1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane

Molecular Formula

C28H54N8

Molecular Weight

502.8 g/mol

InChI

InChI=1S/C28H54N8/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36/h5-8,29-34H,1-4,9-26H2

InChI Key

YIQPUIGJQJDJOS-UHFFFAOYSA-N

SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3

Solubility

Soluble in DMSO

Synonyms

1,1'-(1,4-phenylenebis(methylene))bis(1,4,8,11-tetraazacyclotetradecane)octahydrochloride dihydrate, 1,1'-(1,4-phenylenebis-(methylene))-bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride dihydrate, AMD 3100, AMD 3329, AMD-3100, AMD-3329, AMD3100, bicyclam, JM 3100, JM3100, mezobil, mozobil, plerixafor, plerixafor hydrochloride, plerixafor octahydrochloride, RPA bicyclam

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3

Description

The exact mass of the compound Plerixafor is 502.4471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Exact Mass

502.4471

Appearance

Solid powder

Melting Point

131.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S915P5499N

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Drug Indication

Used in combination with granulocyte-colony stimulating factor (G-CSF, filgrastim) to mobilize hematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin’s lymphoma (NHL) and multiple myeloma (MM).
FDA Label
Mozobil is indicated in combination with granulocyte-colony-stimulating factor to enhance mobilisation of haematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with lymphoma and multiple myeloma whose cells mobilise poorly.
Myelosuppression caused by chemotherapy to treat malignant disorders, which requires an autologous haematopoietic stem cell transplant

Livertox Summary

Plerixafor is a small molecular antagonist of the cell-surface CXCR4 receptor that plays an important role in mobilization of hematopoietic stem and progenitor cells to the stroma of the bone marrow; blocking the receptor helps to mobilize stem cells from the marrow to peripheral blood allowing for collection of these cells by apheresis for hematopoietic cell transplantation. Plerixafor is generally well tolerated and has not been linked to serum enzyme elevations or to clinically apparent liver injury.

Drug Classes

Transplant Agents

NCI Cancer Drugs

Drug: Plerixafor
US Brand Name(s): Mozobil
FDA Approval: Yes
Plerixafor is approved to be used with granulocyte colony-stimulating factor (G-CSF) for: Multiple myeloma.
Non-Hodgkin lymphoma (NHL).
Plerixafor helps move stem cells from the bone marrow to the bloodstream so that they can be collected, stored, and then given back to the patient in autologous stem cell transplantation. Plerixafor is also being studied in the treatment of other types of cancer.

Pharmacology

Plerixafor is a bicyclam derivative that antagonizes CXCR4 by binding to three acidic residues in the ligand-binding pocket: Asp171, Asp262, and Glu288. Blood levels of CD34+ cells peaked at 9 hours after administration of 0.24 mg/kg plerixafor in healthy subjects. In patients that have non-Hodgkin’s lymphoma or multiple myeloma, blood levels of CD34+ peaked at 6 hours. In combination with a G-CSF, circulating CD34+ cells in the peripheral blood peaked at 9-14 hours.
Plerixafor is a bicyclam with hematopoietic stem cell-mobilizing activity. Plerixafor blocks the binding of stromal cell-derived factor (SDF-1alpha) to the cellular receptor CXCR4, resulting in hematopoietic stem cell (HSC) release from bone marrow and HSC movement into the peripheral circulation.

MeSH Pharmacological Classification

Anti-HIV Agents

ATC Code

L03AX16
L - Antineoplastic and immunomodulating agents
L03 - Immunostimulants
L03A - Immunostimulants
L03AX - Other immunostimulants
L03AX16 - Plerixafo

Mechanism of Action

Plerixafor inhibits the CXCR4 chemokine receptors on CD34+ cells and reversibly blocks binding of the ligand, stromal cell-derived factor-1-alpha (SDF-1α). By blocking the interaction between SDF-1α and CXCR4 with plerixafor, mobilization of progenitor cells is triggered. Filgrastim, a granulocyte-colony stimulating factor, is added to enhance CD34+ cell mobilization, thus increasing the yield of stem cells- an important determinant of graft adequacy.

KEGG Target based Classification of Drugs

Cytokines and receptors
Cytokine receptors
Chemokine receptors
CXCR4 (CD184) [HSA:7852] [KO:K04189]

Pictograms

Irritant

Irritant

Other CAS

110078-46-1

Wikipedia

Plerixafor

Biological Half Life

Terminal elimination half-life, NHL patients: 4.4 hours; Terminal elimination half-life, MM patients: 5.6 hours; Terminal elimination half-life, Hodgkin's lymphoma patients: 3.5 hours; Distribution half-life: 0.3 hours

Use Classification

Human drugs -> Mozobil -> EMA Drug Category
Immunostimulants -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Berning P, Schaefer C, Clemens D, Korsching E, Dirksen U, Potratz J. The CXCR4 antagonist plerixafor (AMD3100) promotes proliferation of Ewing sarcoma cell lines in vitro and activates receptor tyrosine kinase signaling. Cell Commun Signal. 2018 May 18;16(1):21. doi: 10.1186/s12964-018-0233-2. PubMed PMID: 29776413.
2: Hulbert AL, Pavlisko EN, Palmer SM. Current challenges and opportunities in the management of antibody-mediated rejection in lung transplantation. Curr Opin Organ Transplant. 2018 Jun;23(3):308-315. doi: 10.1097/MOT.0000000000000537. PubMed PMID: 29742565.
3: Pudusseri A, Smith I, Sarnacki D, Brauneis D, Shelton A, Sanchorawala V, Sloan JM, Sarosiek S, Quillen K. Evaluation of a new continuous mononuclear cell collection procedure in a single transplant center cohort enriched for AL amyloidosis patients. Transfus Apher Sci. 2018 Apr 26. pii: S1473-0502(18)30145-9. doi: 10.1016/j.transci.2018.04.025. [Epub ahead of print] PubMed PMID: 29731423.
4: Wong PPC, Kariminia A, Jones D, Eaves CJ, Foley R, Ivison S, Couban S, Schultz KR. Plerixafor effectively mobilizes CD56(bright) NK cells in blood providing an allograft predicted to protect against GvHD. Blood. 2018 May 4. pii: blood-2018-03-836700. doi: 10.1182/blood-2018-03-836700. [Epub ahead of print] PubMed PMID: 29728400.
5: Roboz GJ, Ritchie EK, Dault Y, Lam L, Marshall DC, Cruz NM, Hsu HC, Hassane DC, Christos PJ, Ippoliti C, Scandura JM, Guzman ML. Phase I trial of plerixafor combined with decitabine in newly diagnosed older patients with acute myeloid leukemia. Haematologica. 2018 May 3. pii: haematol.2017.183418. doi: 10.3324/haematol.2017.183418. [Epub ahead of print] PubMed PMID: 29724902.
6: Hsieh MM, Tisdale JF. Hematopoietic stem cell mobilization with plerixafor in sickle cell disease. Haematologica. 2018 May;103(5):749-750. doi: 10.3324/haematol.2018.190876. PubMed PMID: 29712818; PubMed Central PMCID: PMC5927977.
7: Hersh TA, Dimond AL, Ruth BA, Lupica NV, Bruce JC, Kelley JM, King BL, Lutton BV. A role for the CXCR4-CXCL12 axis in the little skate, Leucoraja erinacea. Am J Physiol Regul Integr Comp Physiol. 2018 Apr 11. doi: 10.1152/ajpregu.00322.2017. [Epub ahead of print] PubMed PMID: 29641231.
8: Pandey S, Cottler-Fox M. Optia® continuous mononuclear collection (CMNC) system is a safe and efficient system for hematopoietic progenitor cells-apheresis (HPC-a) collection and yields a lower product hematocrit (HCT%) than the COBE® spectra system: A retrospective study. J Clin Apher. 2018 Mar 30. doi: 10.1002/jca.21629. [Epub ahead of print] PubMed PMID: 29603795.
9: Baertsch MA, Kriegsmann K, Pavel P, Bruckner T, Hundemer M, Kriegsmann M, Ho AD, Goldschmidt H, Wuchter P. Platelet Count before Peripheral Blood Stem Cell Mobilization Is Associated with the Need for Plerixafor But Not with the Collection Result. Transfus Med Hemother. 2018 Jan;45(1):24-31. doi: 10.1159/000478911. Epub 2017 Oct 4. PubMed PMID: 29593457; PubMed Central PMCID: PMC5836245.
10: Balashov D, Laberko A, Shcherbina A, Trakhtman P, Abramov D, Gutovskaya E, Kozlovskaya S, Shelikhova L, Novichkova G, Maschan M, Rumiantsev A, Maschan A. A Conditioning Regimen with Plerixafor Is Safe and Improves the Outcome of TCRαβ(+) and CD19(+) Cell-Depleted Stem Cell Transplantation in Patients with Wiskott-Aldrich Syndrome. Biol Blood Marrow Transplant. 2018 Mar 14. pii: S1083-8791(18)30119-8. doi: 10.1016/j.bbmt.2018.03.006. [Epub ahead of print] PubMed PMID: 29550630.
11: Chua CC, Lim HY, Chai KL, Ong J, Sim S, Wood C, Dickinson M, Campbell P, Hempton J, King H, Dowsing C, Bergin K, Muir S, Gibbs S, Grigg A. Peripheral blood stem cell mobilisation with G-CSF alone versus G-CSF and cyclophosphamide after bortezomib, cyclophosphamide and dexamethasone induction in multiple myeloma. Bone Marrow Transplant. 2018 Mar 9. doi: 10.1038/s41409-018-0152-2. [Epub ahead of print] PubMed PMID: 29523889.
12: Li B, Zeng Y, Reeves PM, Ran C, Liu Q, Qu X, Liang Y, Liu Z, Yuan J, Leblanc PR, Ye Z, Sluder AE, Gelfand JA, Brauns TA, Chen H, Poznansky MC. AMD3100 Augments the Efficacy of Mesothelin-Targeted, Immune-Activating VIC-008 in Mesothelioma by Modulating Intratumoral Immunosuppression. Cancer Immunol Res. 2018 May;6(5):539-551. doi: 10.1158/2326-6066.CIR-17-0530. Epub 2018 Mar 6. PubMed PMID: 29511032.
13: Zhao Z, Ma X, Ma J, Sun X, Li F, Lv J. Naringin enhances endothelial progenitor cell (EPC) proliferation and tube formation capacity through the CXCL12/CXCR4/PI3K/Akt signaling pathway. Chem Biol Interact. 2018 Apr 25;286:45-51. doi: 10.1016/j.cbi.2018.03.002. Epub 2018 Mar 13. PubMed PMID: 29510123.
14: Martínez-Cuadrón D, Boluda B, Martínez P, Bergua J, Rodríguez-Veiga R, Esteve J, Vives S, Serrano J, Vidriales B, Salamero O, Cordón L, Sempere A, Jiménez-Ubieto A, Prieto-Delgado J, Díaz-Beyá M, Garrido A, Benavente C, Pérez-Simón JA, Moscardó F, Sanz MA, Montesinos P; CETLAM and PETHEMA groups. Correction to: A phase I-II study of plerixafor in combination with fludarabine, idarubicin, cytarabine, and G-CSF (PLERIFLAG regimen) for the treatment of patients with the first early-relapsed or refractory acute myeloid leukemia. Ann Hematol. 2018 May;97(5):923. doi: 10.1007/s00277-018-3277-x. PubMed PMID: 29473097.
15: Lagresle-Peyrou C, Lefrère F, Magrin E, Ribeil JA, Romano O, Weber L, Magnani A, Sadek H, Plantier C, Gabrion A, Ternaux B, Félix T, Couzin C, Stanislas A, Tréluyer JM, Lamhaut L, Joseph L, Delville M, Miccio A, André-Schmutz I, Cavazzana M. Plerixafor enables safe, rapid, efficient mobilization of hematopoietic stem cells in sickle cell disease patients after exchange transfusion. Haematologica. 2018 May;103(5):778-786. doi: 10.3324/haematol.2017.184788. Epub 2018 Feb 22. PubMed PMID: 29472357; PubMed Central PMCID: PMC5927997.
16: Berg C, Daugvilaite V, Steen A, Jørgensen AS, Våbenø J, Rosenkilde MM. Inhibition of HIV Fusion by Small Molecule Agonists through Efficacy-Engineering of CXCR4. ACS Chem Biol. 2018 Apr 20;13(4):881-886. doi: 10.1021/acschembio.8b00061. Epub 2018 Feb 27. PubMed PMID: 29461034.
17: Boulad F, Shore T, van Besien K, Minniti C, Barbu-Stevanovic M, Fedus SW, Perna F, Greenberg J, Guarneri D, Nandi V, Mauguen A, Yazdanbakhsh K, Sadelain M, Shi PA. Safety and efficacy of plerixafor dose escalation for the mobilization of CD34(+) hematopoietic progenitor cells in patients with sickle cell disease: interim results. Haematologica. 2018 May;103(5):770-777. doi: 10.3324/haematol.2017.187047. Epub 2018 Feb 1. PubMed PMID: 29419425; PubMed Central PMCID: PMC5927989.
18: Lecavalier-Barsoum M, Chaudary N, Han K, Koritzinsky M, Hill R, Milosevic M. Targeting the CXCL12/CXCR4 pathway and myeloid cells to improve radiation treatment of locally advanced cervical cancer. Int J Cancer. 2018 Feb 8. doi: 10.1002/ijc.31297. [Epub ahead of print] Review. PubMed PMID: 29417588.
19: Micallef IN, Stiff PJ, Nademanee AP, Maziarz RT, Horwitz ME, Stadtmauer EA, Kaufman JL, McCarty JM, Vargo R, Cheverton PD, Struijs M, Bolwell B, DiPersio JF. Plerixafor Plus Granulocyte Colony-Stimulating Factor for Patients with Non-Hodgkin Lymphoma and Multiple Myeloma: Long-Term Follow-Up Report. Biol Blood Marrow Transplant. 2018 Feb 2. pii: S1083-8791(18)30056-9. doi: 10.1016/j.bbmt.2018.01.039. [Epub ahead of print] PubMed PMID: 29410180.
20: Martínez-Cuadrón D, Boluda B, Martínez P, Bergua J, Rodríguez-Veiga R, Esteve J, Vives S, Serrano J, Vidriales B, Salamero O, Cordón L, Sempere A, Jiménez-Ubieto A, Prieto-Delgado J, Díaz-Beyá M, Garrido A, Benavente C, Pérez-Simón JA, Moscardó F, Sanz MA, Montesinos P; CETLAM and PETHEMA groups. A phase I-II study of plerixafor in combination with fludarabine, idarubicin, cytarabine, and G-CSF (PLERIFLAG regimen) for the treatment of patients with the first early-relapsed or refractory acute myeloid leukemia. Ann Hematol. 2018 May;97(5):763-772. doi: 10.1007/s00277-018-3229-5. Epub 2018 Feb 2. Erratum in: Ann Hematol. 2018 Feb 23;:. PubMed PMID: 29392425.

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